Enarodustat

Catalog No.
S527103
CAS No.
1262132-81-9
M.F
C17H16N4O4
M. Wt
340.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enarodustat

CAS Number

1262132-81-9

Product Name

Enarodustat

IUPAC Name

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

InChI

InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24)

InChI Key

FJYRBJKWDXVHHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O

solubility

Soluble in DMSO

Synonyms

Enarodustat

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O

The exact mass of the compound Enarodustat is 340.1172 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Enarodustat belongs to a class of drugs called hypoxia-inducible factor (HIF) prolyl-hydroxylase inhibitors (HIF-PHI). These drugs work by inhibiting an enzyme that normally targets HIF for degradation. HIF is a protein complex that plays a crucial role in the body's response to low oxygen levels (hypoxia). When HIF is stabilized by enarodustat, it triggers the production of erythropoietin (EPO) - a hormone that stimulates red blood cell production in the bone marrow. This increase in red blood cell production can potentially help to alleviate anemia in CKD patients [1].

Source

[1] Approaches to Chronic Kidney Disease: A Guide for Primary Care ()

Potential Advantages

Compared to traditional therapies for CKD-related anemia, such as erythropoietin stimulating agents (ESAs), enarodustat may offer some potential advantages.

  • Reduced Risk of Blood Clots: Some studies suggest that ESAs may increase the risk of blood clots. Enarodustat's mechanism of action, which involves increasing EPO production naturally, might potentially mitigate this risk [2].

Source

[2] Management of Chronic Kidney Disease: A Clinician’s Guide ()

Ongoing Research

Enarodustat is currently being investigated in clinical trials to evaluate its safety and efficacy in treating anemia associated with CKD. These trials are assessing different aspects, including:

  • Dosage Optimization: Determining the optimal dose of enarodustat for achieving desired hemoglobin levels.
  • Long-Term Safety: Evaluating the safety profile of enarodustat over extended periods.
  • Comparative Studies: Comparing the effectiveness of enarodustat to existing treatments for CKD-related anemia.

Enarodustat, also known by its development code JTZ-951, is an investigational drug primarily designed for the treatment of anemia, particularly in patients with chronic kidney disease. It functions as an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase, which plays a crucial role in the regulation of erythropoiesis by stabilizing hypoxia-inducible factor proteins. This stabilization leads to increased production of erythropoietin, a hormone essential for red blood cell production .

As discussed earlier, Enarodustat functions by inhibiting HIF-PH enzymes, leading to increased levels of HIF-α and subsequent EPO production. This mechanism offers a distinct approach compared to traditional ESAs, which directly stimulate EPO production.

Clinical trials have shown Enarodustat to be generally well-tolerated with a safety profile comparable to existing treatments for CKD-related anemia []. However, further research is needed to determine the long-term safety profile and potential side effects [].

That yield its active pharmaceutical ingredient. The key steps include:

  • Formation of the Triazolo-Pyridine Core: This involves cyclization reactions that construct the triazole ring fused to a pyridine structure.
  • Amidation Reaction: The introduction of the formamido group is achieved through an amidation reaction with appropriate acylating agents.
  • Final Modifications: Additional functional groups are introduced to finalize the structure and enhance bioavailability.

The detailed synthetic pathway is proprietary and not fully disclosed in public literature.

Enarodustat has demonstrated significant biological activity in promoting erythropoiesis. In vitro studies showed that treatment with enarodustat increased the levels of erythropoietin in human hepatoma cells (Hep3B) in a concentration-dependent manner . Additionally, animal studies indicated that enarodustat reduces hepcidin levels—an iron-regulatory hormone—thereby improving iron availability for erythropoiesis . Clinical trials have confirmed its efficacy in maintaining hemoglobin levels within target ranges in patients with chronic kidney disease undergoing hemodialysis or not on dialysis .

Enarodustat is primarily indicated for the treatment of anemia associated with chronic kidney disease. Its unique mechanism allows it to serve as an alternative to conventional erythropoiesis-stimulating agents, which often require injections and can lead to complications such as pure red cell aplasia due to anti-erythropoietin antibodies . Clinical trials are ongoing to explore its efficacy and safety profile further.

Enarodustat belongs to a class of drugs known as hypoxia-inducible factor prolyl hydroxylase inhibitors. Below is a comparison with other similar compounds:

Compound NameMechanism of ActionUnique Features
EnarodustatInhibits hypoxia-inducible factor prolyl hydroxylaseOral administration; reduces hepcidin levels
RoxadustatInhibits hypoxia-inducible factor prolyl hydroxylaseApproved for anemia; similar mechanism but different pharmacokinetics
VadadustatInhibits hypoxia-inducible factor prolyl hydroxylaseFocused on chronic kidney disease; ongoing clinical trials
DaprodustatInhibits hypoxia-inducible factor prolyl hydroxylaseInvestigated for various types of anemia

Enarodustat's distinct advantage lies in its oral bioavailability and its ability to modulate iron metabolism effectively without the need for injections or leading to adverse antibody-mediated effects associated with traditional therapies .

Retrosynthetic Analysis

Key Disconnections in Triazolopyridine Assembly

The retrosynthetic analysis of enarodustat reveals a sophisticated approach centered on the construction of the triazolopyridine core structure [1]. The compound is characterized as a non-chiral molecule containing a phenyl ring attached to a triazolopyridine through a two-carbon alkyl chain, incorporating a carboxylic acid, an amide bond, and a hydroxyl group [1] [2]. The strategic disconnections focus on three primary bond-forming operations that simplify the synthetic complexity.

The primary disconnection targets the amide bond connecting the glycine moiety to the triazolopyridine carboxylic acid [1] [3]. This disconnection reveals the carboxylic acid intermediate as a key precursor, allowing for standard amide coupling methodologies to install the glycine residue. The second critical disconnection involves the carbon-carbon bond formation between the phenethyl substituent and the triazolopyridine core [1]. This strategic cut exposes an iodinated triazolopyridine intermediate that can undergo cross-coupling reactions with appropriate alkyne precursors.

The third disconnection addresses the triazolopyridine ring system itself, which can be traced back to a dichloropyridine starting material through a series of nucleophilic aromatic substitution reactions and subsequent cyclization [1] [3]. This approach leverages the inherent reactivity of chloropyridines toward nucleophilic attack while utilizing the directing effects of the substituents for regioselective transformations.

Disconnection TypeStrategic ApproachKey Intermediates
Carbon-Carbon Bond FormationSonogashira coupling with phenylacetyleneIodinated triazolopyridine
Triazole Ring FormationDimroth rearrangement of intermediate triazoleBenzyl-protected triazole precursor
Amide Bond FormationGlycine coupling via amidationCarboxylic acid intermediate
Phenethyl Group IntroductionPalladium-catalyzed cross-couplingAlkyne-coupled product
Carboxylic Acid LiberationEster hydrolysis and protecting group removalFinal ester intermediate

Strategic Bond Formation: Carbon-Carbon Coupling and Amidation

The strategic bond formations in enarodustat synthesis center on two critical transformations: carbon-carbon coupling for phenethyl group installation and amidation for glycine incorporation [1] [3]. The carbon-carbon bond formation strategy employs palladium-catalyzed cross-coupling methodology, specifically the Sonogashira coupling reaction between an iodinated triazolopyridine intermediate and phenylacetylene [3] [31]. This approach provides excellent regioselectivity and functional group tolerance while enabling efficient installation of the required phenethyl substituent.

The coupling strategy addresses the challenge of introducing the phenethyl group at the appropriate position on the triazolopyridine ring system [31]. The Sonogashira coupling mechanism involves oxidative addition of the aryl iodide to palladium(0), followed by transmetalation with the copper acetylide and subsequent reductive elimination to form the desired carbon-carbon bond [12]. This methodology has proven particularly effective for heterocyclic substrates, providing high yields under mild reaction conditions.

The amidation strategy focuses on forming the glycine amide linkage through standard peptide coupling methodologies [3] [9]. This transformation requires activation of the carboxylic acid functionality, typically through mixed anhydride formation or coupling reagent activation, followed by nucleophilic attack by glycine derivatives [7] [9]. The strategic placement of this transformation late in the synthetic sequence minimizes potential complications from the sensitive glycine residue during earlier synthetic manipulations.

Synthetic Pathways

Lithiation-Carboxylation Sequence for Pyridine Functionalization

The lithiation-carboxylation sequence represents a fundamental transformation in the enarodustat synthetic pathway, enabling the introduction of the carboxylic acid functionality at a specific position on the pyridine ring [1] [3]. This process begins with directed orthometallation of dichloropyridine using lithium diisopropylamide as the metalating agent [1] [6]. The reaction proceeds through deprotonation at the position ortho to the directing chlorine substituent, generating a stabilized pyridyllithium intermediate.

The metalation process requires careful temperature control, typically conducted at -78°C in tetrahydrofuran solvent to maintain the integrity of the organolithium species [1] [20]. The directing effects of the chlorine substituents facilitate regioselective deprotonation, with the lithium diisopropylamide serving as both base and chelating agent [20] [23]. The resulting lithiated intermediate exhibits enhanced nucleophilicity and can be trapped efficiently with carbon dioxide to introduce the carboxylate functionality.

The carboxylation step involves immediate quenching of the lithiated species with carbon dioxide gas, forming the corresponding carboxylate salt [1] [3]. This transformation proceeds through nucleophilic attack of the carbanion on carbon dioxide, followed by protonation to yield the carboxylic acid. The overall sequence achieves the introduction of the carboxylic acid functionality with excellent regioselectivity, providing the dichloronicotinic acid intermediate in high yield.

Subsequent esterification of the carboxylic acid employs Lewis acid-catalyzed conditions with imidate reagents, delivering the tert-butyl ester in 96% yield over the two-step sequence [1] [3]. This protecting group strategy enables subsequent synthetic manipulations while maintaining the carboxylate functionality in a stable, protected form.

Dimroth Rearrangement in Triazole Formation

The Dimroth rearrangement constitutes a critical transformation in the enarodustat synthesis, facilitating the construction of the triazolopyridine ring system with the correct regiochemistry [3] [8] [10]. This rearrangement proceeds through a complex mechanism involving ring-opening, bond rotation, and ring-closure steps that ultimately exchange the positions of endocyclic and exocyclic nitrogen atoms within the triazole system [8] [10].

The transformation begins with a triazolopyridine intermediate bearing an amino substituent, which undergoes nucleophilic attack by morpholine in refluxing ethyl acetate [3] [31]. The morpholine serves as both nucleophile and leaving group facilitator, promoting the initial ring-opening event [30]. The mechanism involves protonation of the triazole nitrogen, followed by nucleophilic attack and elimination of the triazole subunit [10].

The key step involves a 180-degree rotation about the newly formed single bond, positioning the nitrogen atoms for the subsequent ring-closure event [10] [31]. This bond rotation is facilitated by the planar nature of the intermediate and the reduced steric interactions in the open-chain form. The rearrangement proceeds through a series of tautomerization steps, involving hydrogen migration and nitrogen repositioning [10].

The ring-closure step regenerates the triazolopyridine system with the desired regiochemistry, accompanied by elimination of morpholine to restore aromaticity [10] [31]. This transformation achieves remarkable efficiency, delivering the rearranged product in 97% yield under the optimized conditions [3]. The high yield reflects the thermodynamic favorability of the rearranged product and the effectiveness of morpholine as a promoting agent.

Sonogashira Coupling for Phenethyl Group Introduction

The Sonogashira coupling reaction serves as the pivotal transformation for introducing the phenethyl substituent onto the triazolopyridine core structure [3] [12] [14]. This palladium-catalyzed cross-coupling methodology enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes under mild reaction conditions with excellent functional group tolerance [12] [14].

The coupling process begins with the iodinated triazolopyridine intermediate, which undergoes oxidative addition to a palladium(0) catalyst [3] [12]. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst along with copper(I) iodide as a co-catalyst in the presence of a base [12] [14]. The copper co-catalyst facilitates the formation of the copper acetylide intermediate through deprotonation of the terminal alkyne.

The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [12]. The oxidative addition of the aryl iodide to palladium(0) generates a palladium(II) complex, which subsequently undergoes transmetalation with the copper acetylide [12]. The final reductive elimination step forms the desired carbon-carbon bond while regenerating the palladium(0) catalyst for continued turnover.

The phenethyl group installation requires phenylacetylene as the coupling partner, which undergoes successful coupling under the standard Sonogashira conditions [3] [31]. The reaction proceeds in high yield, typically achieving 80% conversion over the two-step sequence that includes the coupling reaction and subsequent alkyne reduction [3]. The alkyne reduction step employs hydrogenation conditions to convert the triple bond to the saturated phenethyl linkage.

Process Optimization

Regioselective Halogenation Strategies

Regioselective halogenation represents a critical aspect of enarodustat synthesis, particularly for the installation of the iodine substituent required for subsequent cross-coupling reactions [3] [26] [29]. The halogenation strategy must achieve precise positional selectivity while maintaining compatibility with the sensitive triazolopyridine framework and associated functional groups.

The iodination process employs specialized reagent systems designed to achieve regioselective introduction of iodine at the desired position on the triazolopyridine ring [3] [29]. The transformation typically utilizes N-iodosuccinimide as the iodinating agent in combination with activating systems that direct the halogenation to the appropriate site [29]. The regioselectivity arises from electronic and steric factors inherent in the triazolopyridine substrate.

Iron(III)-catalyzed iodination methodologies have demonstrated particular effectiveness for heterocyclic substrates, providing rapid and highly regioselective transformations under mild conditions [29]. These systems employ iron(III) triflimide generated in situ from iron(III) chloride and triflimide-based ionic liquids, enabling activation of N-iodosuccinimide for efficient iodination [29]. The ionic liquid medium enhances both reaction rate and selectivity while facilitating catalyst recovery and reuse.

The optimized iodination conditions for the enarodustat intermediate achieve 68% yield for the regioselective iodination step [3]. This transformation establishes the halogenated precursor required for the subsequent Sonogashira coupling reaction, with the iodine substituent positioned appropriately for cross-coupling with the phenylacetylene component.

Synthetic StepYield (%)Reaction Conditions
Lithiation-Carboxylation96Lithium diisopropylamide, carbon dioxide, tetrahydrofuran, -78°C
Esterification96Lewis acid catalyst, imidate
Sequential Nucleophilic Aromatic Substitution Reactions63Benzyl alcohol, hydrazine, nucleophilic aromatic substitution
Triazole Formation63Trimethyl orthoformate, acidic conditions
Dimroth Rearrangement97Morpholine, refluxing ethyl acetate
Regioselective Iodination68Iodinating reagent, regioselective conditions
Sonogashira Coupling80Phenylacetylene, palladium-copper catalyst
Tert-butyl Removal80Deprotection conditions
Amide Formation67Glycine ethyl ester, coupling reagents
Reduction and Debenzylation67Hydrogenation, debenzylation
Ester Hydrolysis67Basic hydrolysis conditions

Protecting Group Management in Multi-Step Synthesis

Protecting group management constitutes a fundamental aspect of the enarodustat synthetic strategy, requiring careful selection and timing of protection and deprotection operations throughout the multi-step sequence [3] [13]. The synthesis employs multiple protecting groups to mask reactive functionalities during incompatible reaction conditions while enabling selective transformations at specific synthetic stages.

The tert-butyl ester protecting group serves to mask the carboxylic acid functionality throughout the early and middle stages of the synthesis [1] [3]. This protecting group provides excellent stability under basic and nucleophilic conditions while remaining removable under acidic conditions when required [13]. The tert-butyl group effectively prevents unwanted reactions of the carboxylate during subsequent transformations, particularly during the nucleophilic aromatic substitution and coupling reactions.

The benzyl ether protecting group protects the phenolic hydroxyl functionality throughout the synthesis until the final deprotection stages [3] [13]. This protecting group offers stability under a wide range of reaction conditions while being removable through hydrogenolysis using palladium catalysts under hydrogen atmosphere [13]. The benzyl protection strategy prevents oxidation and other side reactions of the phenol during the synthetic sequence.

The chloro substituent on the pyridine ring serves a dual function as both directing group and temporary protecting group [3]. This substituent directs the initial lithiation reaction while subsequently undergoing nucleophilic displacement to install the required hydroxyl functionality [24]. The strategic use of this temporary protecting group enables regioselective functionalization while ultimately being replaced by the desired substituent.

The ethyl ester protecting group for the glycine residue provides temporary protection during the amide coupling reaction [3] [32]. This protecting group enables clean amide formation while being easily removed through basic hydrolysis to reveal the final carboxylic acid functionality [32]. The timing of this deprotection occurs as the final step of the synthesis, ensuring compatibility with all preceding transformations.

Protecting GroupProtected FunctionalityRemoval MethodPurpose
Tert-butyl esterCarboxylic acidAcidic hydrolysisStability during coupling reactions
Benzyl etherPhenolic hydroxylHydrogenolysis (palladium/carbon, hydrogen)Protection of phenol during synthesis
Chloro substituentPyridine positionNucleophilic substitutionDirecting group for regioselectivity
Ethyl esterGlycine carboxylBasic hydrolysisTemporary protection for amide formation

Catalytic Systems for Large-Scale Production

The development of catalytic systems for large-scale enarodustat production requires optimization of reaction conditions, catalyst loadings, and process parameters to ensure efficient and economical manufacturing [15] [16] [17]. The scale-up considerations encompass catalyst performance, reaction kinetics, heat and mass transfer, and product quality maintenance across varying production volumes.

Palladium-catalyzed transformations represent the most critical catalytic processes in the enarodustat synthesis, particularly for the Sonogashira coupling reaction [3] [12] [37]. The catalyst system optimization focuses on minimizing palladium loading while maintaining high activity and selectivity [12] [16]. Advanced catalyst formulations employ supported palladium species with enhanced stability and recyclability for large-scale applications.

The continuous flow processing approach offers significant advantages for large-scale catalytic transformations, providing superior control over reaction conditions and enabling real-time monitoring and adjustment [16] [37]. Flow systems facilitate precise temperature and pressure control while minimizing catalyst deactivation through reduced exposure to harsh conditions [37]. The telescoped continuous reactions reduce waste generation and improve overall process efficiency.

Heterogeneous catalytic systems provide particular advantages for large-scale production due to their ease of separation and potential for catalyst recovery and reuse [16] [17]. The development of robust heterogeneous catalysts for the key transformations enables simplified workup procedures and reduces catalyst costs for commercial production [17]. These systems require careful optimization of catalyst preparation, activation, and regeneration procedures to maintain consistent performance.

Automated optimization algorithms facilitate the rapid development of optimal catalytic conditions for large-scale production [16] [37]. Bayesian optimization approaches enable efficient exploration of multi-dimensional parameter spaces, identifying optimal conditions with minimal experimental effort [37]. These methodologies accelerate process development while reducing resource consumption and development timelines [16] [38].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

340.11715500 g/mol

Monoisotopic Mass

340.11715500 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JSK7TUA223

Wikipedia

Enarodustat

Dates

Last modified: 08-15-2023

Explore Compound Types